2-(4-Chlorophenyl)-4-methylaniline
Overview
Description
2-(4-Chlorophenyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloronitrobenzene with methylamine under reducing conditions. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding anilines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, nitroanilines, and various halogenated derivatives. These products have significant applications in the synthesis of dyes, pharmaceuticals, and agrochemicals .
Scientific Research Applications
2-(4-Chlorophenyl)-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects on cellular pathways are being studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but lacks the methyl group.
4-Methylaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-methylaniline: Similar structure with different substitution pattern.
Uniqueness
2-(4-Chlorophenyl)-4-methylaniline is unique due to the presence of both chlorine and methyl groups on the benzene ring, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-2-7-13(15)12(8-9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGLOVUWWOQNGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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